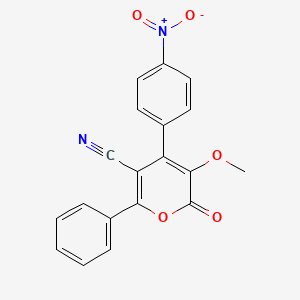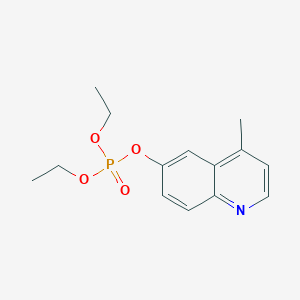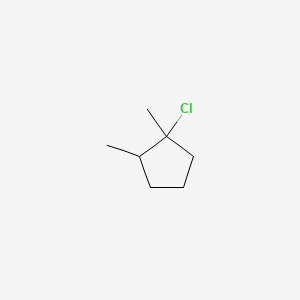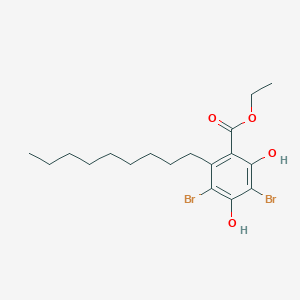
Ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate is an organic compound that belongs to the class of brominated hydroxybenzoates. This compound is characterized by the presence of two bromine atoms, two hydroxyl groups, and a nonyl chain attached to a benzoate ester. Its unique structure makes it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate typically involves the bromination of a precursor hydroxybenzoate compound. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low to moderate range to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity level.
化学反応の分析
Types of Reactions
Ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution with an amine may produce an aminated derivative.
科学的研究の応用
Ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of Ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate can be compared with other similar compounds, such as:
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate: Similar structure but with a methyl group instead of a nonyl chain.
Ethyl 3,5-dibromo-2,4-dihydroxybenzoate: Lacks the nonyl chain, making it less hydrophobic.
Ethyl 3,5-dibromo-2,4-dihydroxy-6-ethylbenzoate: Contains an ethyl group instead of a nonyl chain.
特性
CAS番号 |
61621-50-9 |
|---|---|
分子式 |
C18H26Br2O4 |
分子量 |
466.2 g/mol |
IUPAC名 |
ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate |
InChI |
InChI=1S/C18H26Br2O4/c1-3-5-6-7-8-9-10-11-12-13(18(23)24-4-2)16(21)15(20)17(22)14(12)19/h21-22H,3-11H2,1-2H3 |
InChIキー |
KYDYQJGXFFAXHB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=C(C(=C(C(=C1Br)O)Br)O)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


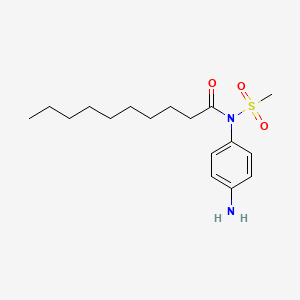

![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)
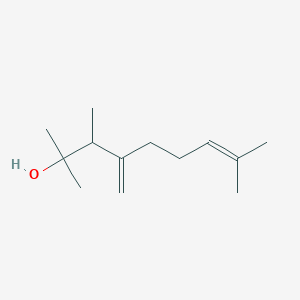
![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)
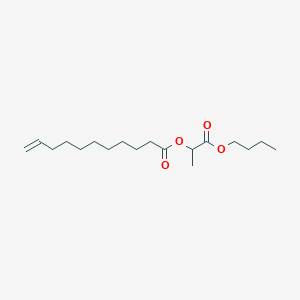
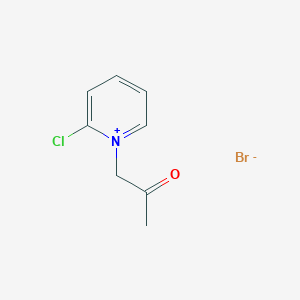
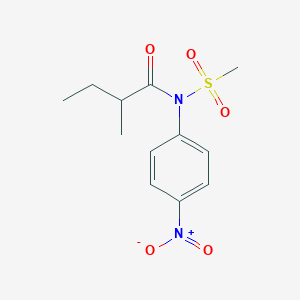
![2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one](/img/structure/B14593871.png)
